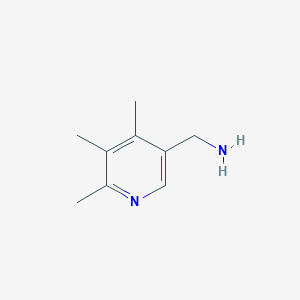
1-(4,5,6-Trimethylpyridin-3-yl)methanamine
Vue d'ensemble
Description
“1-(4,5,6-Trimethylpyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 857345-80-3 . It has a molecular weight of 150.22 . and is usually available in liquid form . It is a versatile material used in scientific research, exhibiting unique properties that make it suitable for various applications, including drug development, catalysis, and organic synthesis.
Molecular Structure Analysis
The IUPAC name of the compound is (4,5,6-trimethyl-3-pyridinyl)methanamine . The InChI code is 1S/C9H14N2/c1-6-7(2)9(4-10)5-11-8(6)3/h5H,4,10H2,1-3H3 . The InChI key is WJBHCPNRWPACPI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound “1-(4,5,6-Trimethylpyridin-3-yl)methanamine” has a molecular weight of 150.22 . It is usually available in liquid form .Applications De Recherche Scientifique
Receptor Affinity and Drug Design
- Homology Model Design: A study focused on designing a conformationally restricted analogue of mescaline, using a 5-HT(2A) receptor homology model, resulting in a compound with higher affinity and potency than mescaline (Mclean et al., 2006).
- Serotonin Receptor Agonists: Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as biased agonists of serotonin 5-HT1A receptors, showing significant antidepressant-like activity (Sniecikowska et al., 2019).
Synthesis and Characterization
- Azetidine Derivative Synthesis: A novel azetidine derivative, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, was synthesized and evaluated for its antibacterial and antifungal activity (Rao et al., 2013).
- Zinc Complexes in Polymerisation: Dichlorozinc complexes bearing iminopyridines, including derivatives of 1-(4,5,6-Trimethylpyridin-3-yl)methanamine, were synthesized for use as pre-catalysts in the ring-opening polymerization of rac-lactide (Kwon et al., 2015).
Biomedical Applications
- Bone Disorder Treatment: A compound targeting the Wnt beta-catenin cellular messaging system, with a 2-aminopyrimidine template, showed a dose-dependent increase in trabecular bone formation rate in ovariectomized rats (Pelletier et al., 2009).
- Anticonvulsant Agents: A series of Schiff bases of 3-aminomethyl pyridine demonstrated significant anticonvulsant activity in various models (Pandey & Srivastava, 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
(4,5,6-trimethylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6-7(2)9(4-10)5-11-8(6)3/h5H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBHCPNRWPACPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5,6-Trimethylpyridin-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



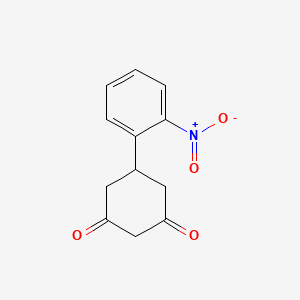
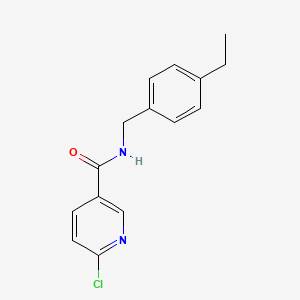

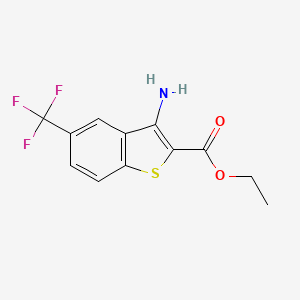
![Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B1394361.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394365.png)
![[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394366.png)

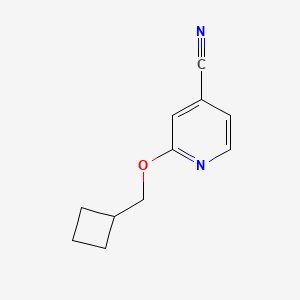
![[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394372.png)
![5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394373.png)

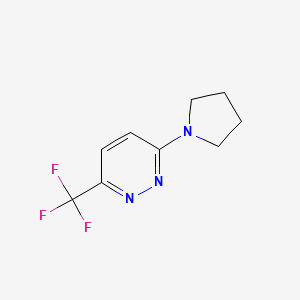
![Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid](/img/structure/B1394377.png)